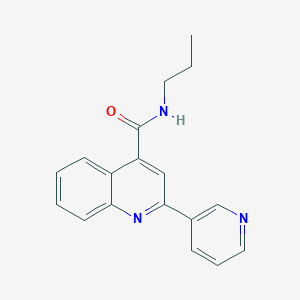

N-propyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Vue d'ensemble

Description

N-propyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as PPQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPQ is a derivative of quinine, a natural alkaloid found in the bark of the cinchona tree, which has been used for centuries to treat malaria. PPQ has been shown to exhibit antimalarial activity, and recent studies have also suggested that it may have potential as a treatment for other diseases.

Applications De Recherche Scientifique

Antimicrobial Potential N-propyl-2-(3-pyridinyl)-4-quinolinecarboxamide derivatives exhibit significant antimicrobial properties, making them potential candidates for drug discovery aimed at combating drug-resistant bacterial infections. The synthesis of such derivatives through microwave-assisted methods has shown high yields and offers a green approach to developing new antibacterial agents. One specific derivative demonstrated notable antimicrobial activity, indicating the potential for future drug development based on the quinoline motif (Bello et al., 2017).

Cancer Drug Discovery Quinoline derivatives, including this compound, have been identified as effective anticancer agents. These compounds utilize the quinoline scaffold's synthetic versatility to generate a wide range of structurally diverse derivatives. Their anticancer activity is linked to the inhibition of key cellular processes, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This broad spectrum of biological activities highlights the role of quinoline compounds in cancer drug discovery and development (Solomon Vr & Lee, 2011).

ATM Kinase Inhibition Research on 3-quinoline carboxamides has led to the discovery of potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a critical enzyme involved in DNA damage response. These inhibitors have demonstrated efficacy in disease-relevant models, especially in combination with DNA-damaging agents. The development of such inhibitors highlights the potential therapeutic applications of this compound derivatives in cancer treatment, where ATM kinase plays a crucial role in cancer cell survival following DNA damage (Degorce et al., 2016).

Sustainable Synthesis of Quinolines In the context of green chemistry, this compound and its derivatives can be synthesized through environmentally benign methods. Studies have shown the efficient synthesis of quinolines using manganese PNP pincer complexes, which catalyze the reaction with high atom efficiency. This sustainable approach to synthesizing quinolines and pyrimidines not only supports the development of new drugs but also emphasizes the importance of eco-friendly chemical processes (Mastalir et al., 2016).

Mécanisme D'action

Target of Action

Quinoline derivatives have been reported to have a wide range of biological activities

Mode of Action

Quinoline derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound need to be investigated further.

Biochemical Pathways

Quinoline derivatives have been reported to affect various biochemical pathways

Pharmacokinetics

Quinoline is a weak tertiary base and can form salts with acids , which may influence its pharmacokinetic properties

Result of Action

Some quinoline-carboxamide derivatives have shown anti-proliferative activities and have been reported to induce apoptosis

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-propyl-2-pyridin-3-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-2-9-20-18(22)15-11-17(13-6-5-10-19-12-13)21-16-8-4-3-7-14(15)16/h3-8,10-12H,2,9H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQPFNOOLGNUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

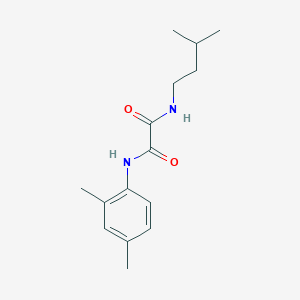

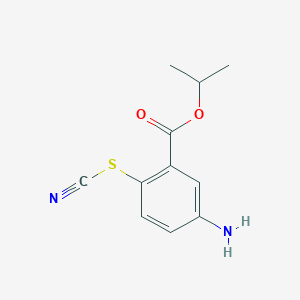

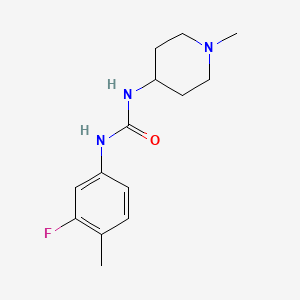

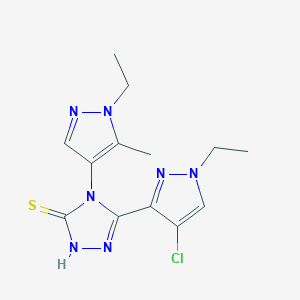

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4623673.png)

![4-[4-(hexyloxy)benzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4623685.png)

![1-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4623691.png)

![3-(3-methylphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4623724.png)

![3-[(4-methylbenzyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4623725.png)

![1-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4623745.png)

![1-(diphenylmethyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B4623764.png)